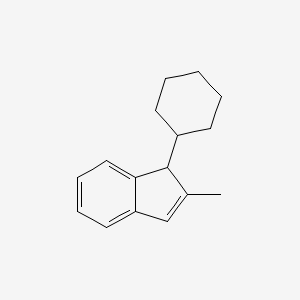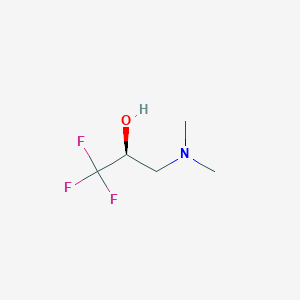
hexadecan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecan-1-amine, also known as 1-aminohexadecane, is a long-chain primary amine with the molecular formula C16H35N. It is a white, waxy solid with an ammonia-like odor and is insoluble in water. The compound (2S)-5-oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a derivative of the amino acid glutamic acid. It is a cyclic amino acid with the molecular formula C5H7NO3.
準備方法
Synthetic Routes and Reaction Conditions
Hexadecan-1-amine can be synthesized through the reduction of hexadecanenitrile using hydrogen in the presence of a catalyst such as Raney nickel. The reaction is typically carried out at elevated temperatures and pressures. Another method involves the reaction of hexadecyl bromide with ammonia, followed by hydrolysis to yield hexadecan-1-amine.
Industrial Production Methods
Industrial production of hexadecan-1-amine often involves the hydrogenation of hexadecanenitrile. This process is carried out in large reactors under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Hexadecan-1-amine undergoes various chemical reactions, including:
Oxidation: Hexadecan-1-amine can be oxidized to hexadecanal using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to hexadecane using reducing agents like lithium aluminum hydride.
Substitution: The amine group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Hexadecanal
Reduction: Hexadecane
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
Hexadecan-1-amine and (2S)-5-oxopyrrolidine-2-carboxylic acid have diverse applications in scientific research:
Chemistry: Hexadecan-1-amine is used as a surfactant and emulsifier in the synthesis of nanoparticles and other materials. (2S)-5-oxopyrrolidine-2-carboxylic acid is used as a building block in peptide synthesis.
Biology: Hexadecan-1-amine is studied for its role in cell membrane structure and function. (2S)-5-oxopyrrolidine-2-carboxylic acid is involved in the regulation of the glutamate cycle in the brain.
Medicine: Hexadecan-1-amine is explored for its potential antimicrobial properties. (2S)-5-oxopyrrolidine-2-carboxylic acid is investigated for its role in cognitive function and neuroprotection.
Industry: Hexadecan-1-amine is used in the production of detergents, lubricants, and corrosion inhibitors. (2S)-5-oxopyrrolidine-2-carboxylic acid is used in the formulation of pharmaceuticals and cosmetics.
作用機序
Hexadecan-1-amine
Hexadecan-1-amine interacts with cell membranes, altering their fluidity and permeability. It can also act as a surfactant, reducing surface tension and stabilizing emulsions. The compound may exert antimicrobial effects by disrupting microbial cell membranes.
(2S)-5-oxopyrrolidine-2-carboxylic acid
(2S)-5-oxopyrrolidine-2-carboxylic acid is involved in the regulation of the glutamate cycle in the brain. It acts as a precursor to glutamate and gamma-aminobutyric acid (GABA), two important neurotransmitters. The compound may exert neuroprotective effects by modulating glutamate levels and preventing excitotoxicity.
類似化合物との比較
Similar Compounds
Hexadecan-1-amine: Similar compounds include octadecan-1-amine (stearylamine) and dodecan-1-amine (laurylamine). These compounds differ in the length of their alkyl chains, which affects their physical properties and applications.
(2S)-5-oxopyrrolidine-2-carboxylic acid: Similar compounds include other cyclic amino acids such as proline and hydroxyproline. These compounds share structural similarities but differ in their functional groups and biological roles.
Uniqueness
Hexadecan-1-amine is unique due to its long alkyl chain, which imparts distinct surfactant properties and makes it suitable for applications in materials science and industry. (2S)-5-oxopyrrolidine-2-carboxylic acid is unique due to its role in the glutamate cycle and its potential neuroprotective effects.
特性
CAS番号 |
645388-72-3 |
|---|---|
分子式 |
C21H42N2O3 |
分子量 |
370.6 g/mol |
IUPAC名 |
hexadecan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H35N.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;7-4-2-1-3(6-4)5(8)9/h2-17H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChIキー |
BWUAZQHFPVLYDV-HVDRVSQOSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCN.C1CC(=O)N[C@@H]1C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCN.C1CC(=O)NC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


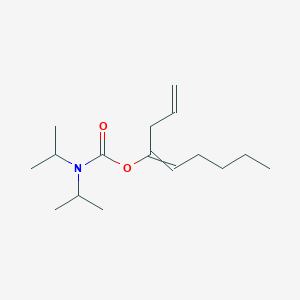
![4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide](/img/structure/B12586447.png)
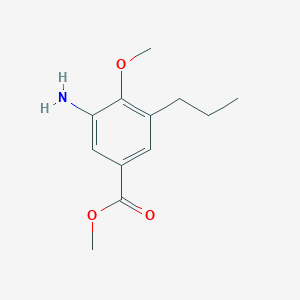
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline](/img/structure/B12586453.png)
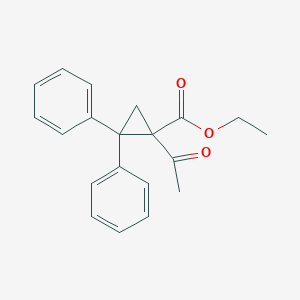
![({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12586459.png)
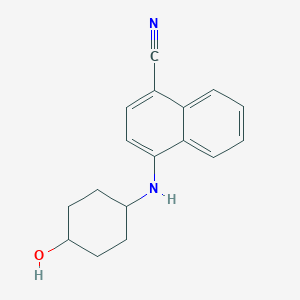
![8-[1-(Naphthalen-1-yl)ethenyl]-6,7,10-trioxaspiro[4.5]decane](/img/structure/B12586473.png)
![Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B12586488.png)

![4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol](/img/structure/B12586511.png)
![Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-](/img/structure/B12586512.png)
